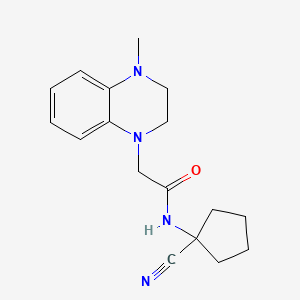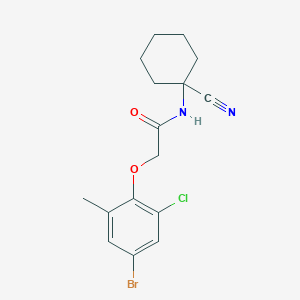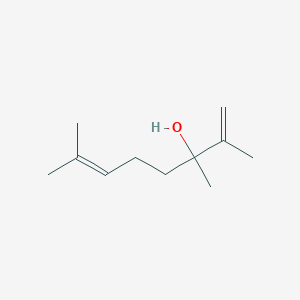
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-2-carboxamide”, also known as TPC or TPC-1, is a small molecule inhibitor of the BRAFV600E and RET kinases. It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements . This compound has a molecular weight of 278.33.
Molecular Structure Analysis
The compound contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The compound is likely to participate in chemical reactions similar to other thiadiazole derivatives. For example, 2,5-diaryl-1,3,4-thiadiazole derivatives were synthesized from the transformation process by heating 2,5-diaryl-[1,3,4]-oxadiazole derivatives with thiourea .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis of related compounds involves the coupling of specific amine groups with furan-2-carbonyl chloride, followed by treatments leading to the formation of thioamide or carboxamide derivatives. These processes allow for the creation of heterocyclic compounds with potential applications in various fields of chemistry and pharmacology. For instance, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which was further processed to obtain benzothiazole derivatives, showcasing the compound's versatility in chemical reactions including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activities
Several studies have focused on the antimicrobial potential of furan-2-carboxamide derivatives. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which were tested for their antimicrobial activities, revealing that some of these compounds displayed significant activity against various microorganisms (Başoğlu et al., 2013). Similarly, Çakmak et al. (2022) synthesized and evaluated a thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, for its antimicrobial activity, showing good efficacy against several types of bacteria and fungi (Çakmak et al., 2022).
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, targeting the CSF1R receptor on microglia for imaging neuroinflammation in various neuropsychiatric disorders. This demonstrates the potential use of furan-2-carboxamide derivatives in neuroscientific research and therapy, providing a tool for non-invasive imaging of microglial activity and neuroinflammation (Horti et al., 2019).
Analytical and Spectral Study
Patel (2020) explored the synthesis and characterization of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, to study their antimicrobial activities and potential as ligands in forming metal complexes, highlighting the compound's relevance in analytical chemistry and microbiological studies (Patel, 2020).
Wirkmechanismus
Target of Action
It’s known that certain thiadiazole derivatives block the activity ofheat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .
Mode of Action
It’s suggested that 1,3,4-thiadiazole derivatives can disrupt processes related toDNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The inhibition of hsp90 activity results in the degradation of several oncoproteins . This suggests that the compound may affect pathways related to protein folding and degradation.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The disruption of dna replication processes by 1,3,4-thiadiazole derivatives suggests that the compound may induce cell cycle arrest or apoptosis in bacterial and cancer cells .
Action Environment
It’s known that the temperature of the reaction mass can influence the formation of certain thiadiazole derivatives . This suggests that temperature and other environmental factors may also influence the action and stability of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide.
Biochemische Analyse
Biochemical Properties
The thiadiazole ring in N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide allows it to cross cellular membranes and interact strongly with biological targets
Cellular Effects
Thiadiazole derivatives, including N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide, have been shown to exert a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiadiazole derivatives can have binding interactions with biomolecules and can cause changes in gene expression
Eigenschaften
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDRTGOSNEWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2993591.png)
![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2993594.png)




![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2993603.png)

![4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993605.png)



